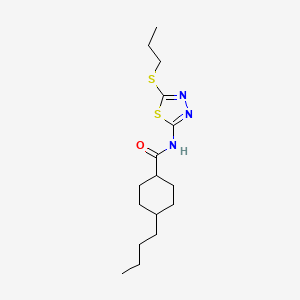

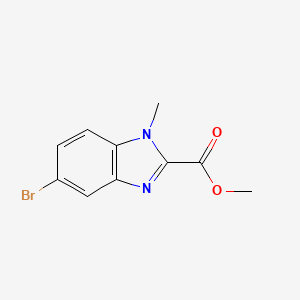

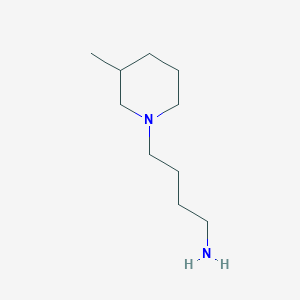

4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions. In the first paper, a sequential transformation process is described where an indole-based acid is converted through several intermediates to yield novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . This process includes the use of nucleophilic substitution reactions, which could be relevant for the synthesis of the compound , considering that thiadiazole and oxadiazole rings share some structural similarities.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical behavior and interaction with biological targets. The second paper discusses the use of 4-amino-2,1,3-benzothiadiazole as a directing group for Pd(II)-catalyzed C-H activation/functionalization . This indicates the potential for similar thiadiazole derivatives to be involved in complex reactions, which could be applicable to the synthesis and structural analysis of 4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of the specific compound . However, the first paper's discussion of nucleophilic substitution reactions to achieve novel scaffolds and the second paper's exploration of Pd(II)-catalyzed C-H activation suggest that similar methodologies could be applied to understand the reactivity of the thiadiazole moiety within the compound.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, they do offer insights into the properties of structurally related compounds. For instance, the first paper mentions the in vitro inhibitory potential against the urease enzyme and mild cytotoxicity of the synthesized molecules , which could hint at the biological activity and solubility aspects of similar compounds.

Scientific Research Applications

Anticancer Activity

Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their anticancer activity. For instance, novel pharmacophores containing the thiazole moiety were synthesized and showed potent anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with certain compounds displaying significant inhibitory concentration values (Gomha et al., 2017).

Enzyme Inhibition

Derivatives of 1,3,4-thiadiazole have been investigated for their inhibition effects on human carbonic anhydrase isoforms. These studies revealed that such compounds could inhibit several isoforms of the enzyme in low micromolar and nanomolar ranges, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus et al., 2016).

Antibacterial and Antifungal Activities

Another aspect of scientific research on 1,3,4-thiadiazole derivatives includes their antibacterial and antifungal applications. Some compounds have shown effective antibacterial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Additionally, certain derivatives exhibited promising antifungal activity, which could be valuable in developing new antimicrobial agents (Li et al., 2007).

Corrosion Inhibition

Research has also explored the use of thiadiazole derivatives as corrosion inhibitors, particularly for protecting metals against corrosion. Quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives have predicted their corrosion inhibition performances on iron, suggesting applications in industrial corrosion protection (Kaya et al., 2016).

properties

IUPAC Name |

4-butyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS2/c1-3-5-6-12-7-9-13(10-8-12)14(20)17-15-18-19-16(22-15)21-11-4-2/h12-13H,3-11H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELDWRUVRNOQLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)

![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)